
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide, also known as QTA, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. QTA belongs to the class of quinazoline derivatives that have been studied for their diverse biological activities.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide involves the reaction of 4-chloroquinazoline with thiourea to form 2-(quinazolin-4-ylthio)aniline, which is then reacted with 2-(trifluoromethyl)phenylacetyl chloride to form the final product.
Starting Materials
4-chloroquinazoline, thiourea, 2-(trifluoromethyl)phenylacetyl chloride
Reaction
4-chloroquinazoline is reacted with thiourea in the presence of a base such as potassium carbonate in a solvent such as ethanol to form 2-(quinazolin-4-ylthio)aniline., 2-(quinazolin-4-ylthio)aniline is then reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine in a solvent such as dichloromethane to form 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide., The final product can be purified by recrystallization from a suitable solvent such as ethanol.
Mécanisme D'action
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its biological effects by targeting various proteins and enzymes involved in cancer cell proliferation, angiogenesis, and metastasis. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide also inhibits the expression of vascular endothelial growth factor (VEGF), which is a potent stimulator of angiogenesis. Furthermore, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a crucial role in cancer cell invasion and metastasis.
Effets Biochimiques Et Physiologiques
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide activates caspase-3 and caspase-9, which are key mediators of the apoptotic process. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide also induces the generation of reactive oxygen species (ROS), which play a crucial role in the induction of apoptosis. Additionally, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has several advantages as a potential therapeutic agent. It exhibits potent anticancer activity and possesses anti-inflammatory and antioxidant properties. However, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has some limitations for lab experiments. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a relatively new compound, and its safety and toxicity profile have not been fully elucidated. Additionally, the synthesis of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a multistep process that requires specialized equipment and expertise.
Orientations Futures
Several future directions can be explored for the development of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide as a therapeutic agent. These include the optimization of the synthesis method to improve the yield and purity of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide, the evaluation of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide's safety and toxicity profile, and the investigation of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide's potential as a combination therapy with other anticancer agents. Additionally, the development of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide analogs with improved pharmacological properties and the investigation of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide's potential as a therapeutic agent for other diseases such as neurodegenerative disorders and cardiovascular diseases can be explored.
Conclusion:
In conclusion, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide is a promising chemical compound with significant potential as a therapeutic agent. Its potent anticancer activity, anti-inflammatory, and antioxidant properties make it an attractive candidate for further investigation. The development of 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide as a therapeutic agent requires further research to elucidate its safety and toxicity profile and optimize its pharmacological properties.
Applications De Recherche Scientifique
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been studied extensively for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide exerts its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the metastasis of cancer cells. Additionally, 2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)12-6-2-4-8-14(12)23-15(24)9-25-16-11-5-1-3-7-13(11)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNWJCPYODQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(quinazolin-4-ylthio)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2998299.png)
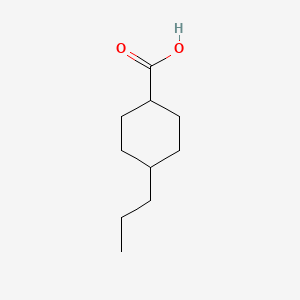
![7-(2-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2998303.png)
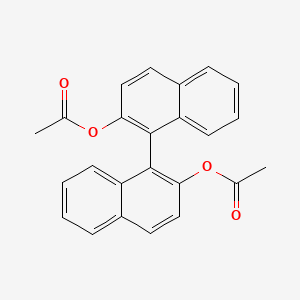
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2998305.png)
![3-{[(3,4-Dimethoxyphenethyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B2998306.png)
![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B2998307.png)
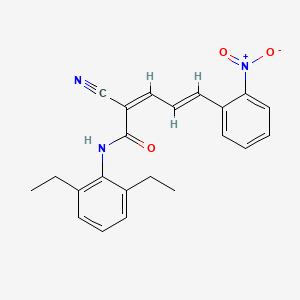
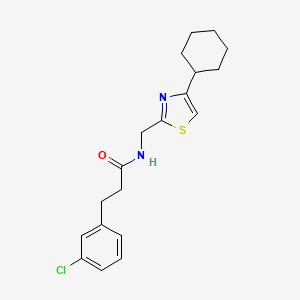
![2-(2,4-Dichlorophenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2998314.png)
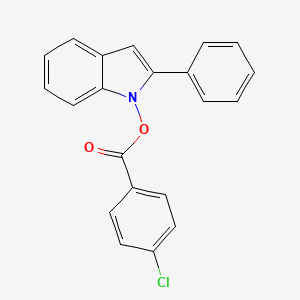
![7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2998316.png)
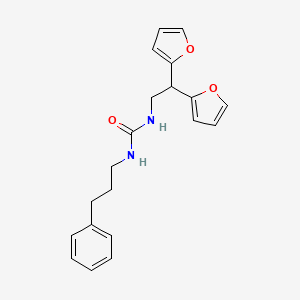
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2998320.png)